(2S,9Z)-2-aminooctadec-9-enoic acid
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Overview
Description
(2S,9Z)-2-aminooctadec-9-enoic acid is a unique amino acid derivative characterized by its long carbon chain and the presence of both an amino group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9Z)-2-aminooctadec-9-enoic acid typically involves the use of starting materials such as oleic acid and ammonia. The process includes several steps:
Hydroamination: Oleic acid undergoes hydroamination with ammonia to introduce the amino group.
Catalysis: Catalysts such as palladium or platinum are often used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2S,9Z)-2-aminooctadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: It is investigated for its role in cell signaling and membrane structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like inflammation and metabolic disorders.
Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which (2S,9Z)-2-aminooctadec-9-enoic acid exerts its effects involves interactions with cellular membranes and proteins. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The amino group can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: Similar in structure but lacks the amino group.
Stearic Acid: Saturated version without the double bond.
Linoleic Acid: Contains multiple double bonds but no amino group.
Uniqueness
(2S,9Z)-2-aminooctadec-9-enoic acid is unique due to the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H35NO2 |
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Molecular Weight |
297.5 g/mol |
IUPAC Name |
(Z,2S)-2-aminooctadec-9-enoic acid |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/b10-9-/t17-/m0/s1 |
InChI Key |
ODURFHDFZAVGHC-IBSYWUHOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
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